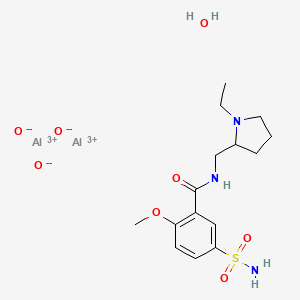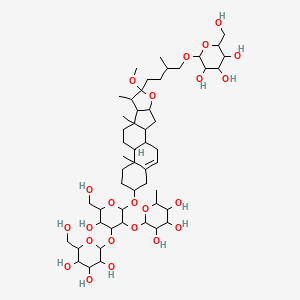
Methyl protogracillin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl protogracillin is a furostanol saponin isolated from the rhizome of Dioscorea collettii var. hypoglauca, a plant used in traditional Chinese medicine for centuries. This compound has shown significant cytotoxicity against various human cancer cell lines, making it a promising candidate for anticancer research .
準備方法
Synthetic Routes and Reaction Conditions: Methyl protogracillin can be isolated from the roots of Dioscorea opposite Thunb. The isolation process involves several steps, including extraction, purification, and crystallization. The compound is typically extracted using solvents like methanol or ethanol, followed by purification through chromatography techniques .
Industrial Production Methods: Industrial production of this compound involves large-scale extraction from Dioscorea species. The process is optimized to maximize yield and purity, often involving enzymatic hydrolysis to obtain the desired compound efficiently .
化学反応の分析
Types of Reactions: Methyl protogracillin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its biological activity or to study its mechanism of action .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives, which may exhibit different biological activities .
科学的研究の応用
Methyl protogracillin has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. Its strong anticancer activity makes it a valuable compound for cancer research. It has been tested for cytotoxicity against 60 human cancer cell lines, showing particular selectivity against certain types of cancer, such as colon cancer and melanoma .
In addition to its anticancer properties, this compound is also studied for its potential use in other therapeutic areas, such as antifungal and immunoregulatory applications .
作用機序
The mechanism of action of methyl protogracillin involves its interaction with specific molecular targets and pathways. It has been shown to induce apoptosis (programmed cell death) in cancer cells by activating certain signaling pathways. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that this compound may act through a novel mechanism .
類似化合物との比較
Methyl protogracillin is unique compared to other similar compounds due to its specific cytotoxicity patterns and potential novel mechanism of action. Similar compounds include protodioscin, protogracillin, and methyl protodioscin, which are also steroidal saponins isolated from Dioscorea species. These compounds share some structural similarities but differ in their biological activities and mechanisms of action .
List of Similar Compounds:- Protodioscin
- Protogracillin
- Methyl protodioscin
- Pseudoprogracillin
Conclusion
This compound is a promising compound with significant potential in anticancer research and other therapeutic areas. Its unique properties and mechanism of action make it a valuable subject for further scientific investigation.
特性
IUPAC Name |
2-[5-hydroxy-6-(hydroxymethyl)-2-[[6-methoxy-7,9,13-trimethyl-6-[3-methyl-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutyl]-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-en-16-yl]oxy]-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C52H86O23/c1-21(20-67-46-41(63)39(61)35(57)30(17-53)70-46)9-14-52(66-6)22(2)33-29(75-52)16-28-26-8-7-24-15-25(10-12-50(24,4)27(26)11-13-51(28,33)5)69-49-45(74-47-42(64)38(60)34(56)23(3)68-47)44(37(59)32(19-55)72-49)73-48-43(65)40(62)36(58)31(18-54)71-48/h7,21-23,25-49,53-65H,8-20H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOSNTJHBTWBJCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2C(CC3C2(CCC4C3CC=C5C4(CCC(C5)OC6C(C(C(C(O6)CO)O)OC7C(C(C(C(O7)CO)O)O)O)OC8C(C(C(C(O8)C)O)O)O)C)C)OC1(CCC(C)COC9C(C(C(C(O9)CO)O)O)O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C52H86O23 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1079.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
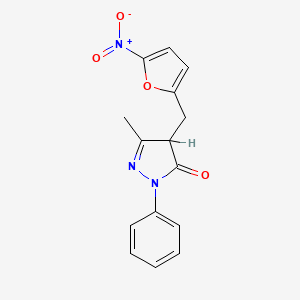

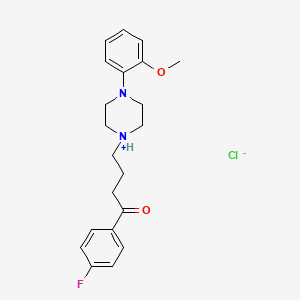
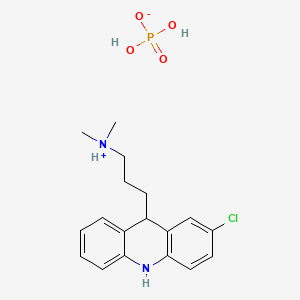
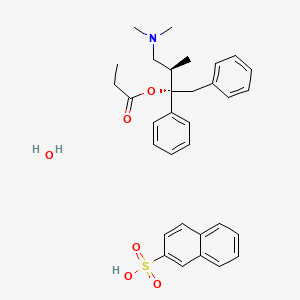

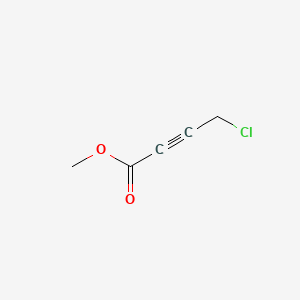
![tert-butyl N-[(2S)-1-[[(2S)-2-[[(2S,3S,5R)-1-cyclohexyl-3,6-dihydroxy-5-methyldecan-2-yl]amino]-4-methylpentanoyl]amino]-1-oxo-3-phenylpropan-2-yl]carbamate](/img/structure/B1201088.png)




